1-(Piperidin-4-yl)piperidin-2-one hydrochloride

Medicinal Chemistry Compound Management Solid-State Stability

1-(Piperidin-4-yl)piperidin-2-one hydrochloride, also designated [1,4′-bipiperidin]-2-one hydrochloride (CAS 841200-67-7, MFCD02178919), is a bicyclic heterocyclic building block comprising a piperidin-2-one ring N-substituted at the 1-position with a piperidin-4-yl moiety, isolated as the hydrochloride salt. It is supplied as a powder with a melting point of 264–266 °C and a standard purity of ≥95% (Enamine/Sigma-Aldrich).

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
CAS No. 841200-67-7
Cat. No. B1290455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)piperidin-2-one hydrochloride
CAS841200-67-7
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2CCNCC2.Cl
InChIInChI=1S/C10H18N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h9,11H,1-8H2;1H
InChIKeyOSKAYEWLVJCVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)piperidin-2-one Hydrochloride (CAS 841200-67-7) – Structural Baseline and Sourcing Profile for the [1,4′-Bipiperidin]-2-one Scaffold


1-(Piperidin-4-yl)piperidin-2-one hydrochloride, also designated [1,4′-bipiperidin]-2-one hydrochloride (CAS 841200-67-7, MFCD02178919), is a bicyclic heterocyclic building block comprising a piperidin-2-one ring N-substituted at the 1-position with a piperidin-4-yl moiety, isolated as the hydrochloride salt . It is supplied as a powder with a melting point of 264–266 °C and a standard purity of ≥95% (Enamine/Sigma-Aldrich) . The compound serves as a versatile intermediate and fragment scaffold in medicinal chemistry programs targeting G-protein-coupled receptors, ion channels, and kinase-directed libraries, where its secondary amine handle enables rapid diversification through amide coupling, reductive amination, or N-arylation .

Why Generic Substitution of 1-(Piperidin-4-yl)piperidin-2-one Hydrochloride with In-Class Analogs Fails: Key Differentiation Drivers


In-class analogs such as the free base 1,4′-bipiperidin-2-one (CAS 159874-26-7) or regioisomeric 3-(piperidin-4-yl)piperidin-2-one (CAS 478364-01-1) cannot be interchanged with the target compound without compromising experimental reproducibility. The hydrochloride salt form delivers a melting point of 264–266 °C, representing a thermal stability gain of approximately 206 °C over the free base (mp 58.3 °C) . The 1-substituted attachment pattern provides a distinct trajectory vector for fragment elaboration relative to the 3-substituted regioisomer, resulting in divergent ligand-binding geometries when incorporated into lead series [1]. These quantifiable differences in solid-state handling, solubility, and synthetic utility mandate compound-specific procurement for structure–activity relationship (SAR) studies.

1-(Piperidin-4-yl)piperidin-2-one Hydrochloride – Quantitative Evidence Guide for Procurement and Scientific Selection


Melting Point and Solid-State Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt exhibits a melting point of 264–266 °C, whereas the free base 1,4′-bipiperidin-2-one (CAS 159874-26-7) melts at 58.3 °C . This 206 °C differential reflects markedly higher lattice energy in the salt form, translating directly to superior room-temperature storage stability and reduced hygroscopicity. For compound management workflows involving automated solid dispensing or long-term library storage, the high-melting salt mitigates risks of deliquescence and degradation that low-melting free bases present [1].

Medicinal Chemistry Compound Management Solid-State Stability

Aqueous Solubility Enhancement via Hydrochloride Salt Formation: LogP and Ionization Impact

The free base 1,4′-bipiperidin-2-one has a predicted LogP of 1.0176 and a pKa of approximately 9.90 [1]. Converting the secondary piperidine nitrogen to its hydrochloride salt introduces a permanent positive charge at physiological pH (pH 7.4), substantially increasing aqueous solubility. While the free base is soluble only in polar organic solvents, the hydrochloride salt enables direct dissolution in aqueous buffer systems at millimolar concentrations without co-solvent, a critical requirement for biophysical assays (SPR, ITC, NMR) and cell-based screening .

Drug Discovery Biophysical Assays Compound Solubility

Commercial Purity Benchmarks: Inter-Vendor Comparison of Minimum Purity Specifications

The hydrochloride salt is commercially available at multiple purity tiers. Enamine (Sigma-Aldrich) supplies the compound at 95% purity, while MolCore offers an ISO-certified grade at ≥98% purity . Leyan provides 97% purity . This spread allows procurement teams to match purity requirements to application needs: 95% for routine library synthesis, and ≥98% for critical intermediate steps where impurity profiles could confound biological assay interpretation or patent filing.

Procurement Quality Control Synthetic Chemistry

Regioisomeric Specificity: 1-Substituted vs. 3-Substituted Piperidin-2-one Scaffolds in Fragment-Based Drug Design

The target compound features the piperidin-4-yl substituent at the 1-position (amide nitrogen) of the piperidin-2-one ring. By contrast, 3-(piperidin-4-yl)piperidin-2-one (CAS 478364-01-1) carries the substituent at the 3-position (α-carbon). This regiochemical difference alters the exit vector of the secondary amine diversification handle by approximately 2.5 Å and modifies the dihedral angle between the two piperidine rings, directly affecting ligand–protein binding geometries [1][2]. The 1-substituted isomer positions the basic piperidine nitrogen farther from the lactam carbonyl, reducing intramolecular hydrogen bonding and leaving the secondary amine fully available for intermolecular interactions with target residues.

Fragment-Based Drug Discovery Scaffold Hopping Medicinal Chemistry

Safety Classification Divergence: Hydrochloride Salt GHS Profile vs. Free Base Hazard Statements

The hydrochloride salt carries a GHS Signal Word 'Warning' (Sigma-Aldrich), reflecting a relatively benign acute toxicity and irritancy profile under standard laboratory handling conditions . In contrast, the free base 1,4′-bipiperidin-2-one is classified with GHS Hazard Statement H319 (causes serious eye irritation) for 100% of notifications, as reported in PubChem [1]. This differential hazard classification impacts personal protective equipment (PPE) requirements, waste disposal protocols, and shipping cost calculations during procurement.

Laboratory Safety Compound Handling Regulatory Compliance

1-(Piperidin-4-yl)piperidin-2-one Hydrochloride – Recommended Research and Industrial Application Scenarios Based on Evidence


Fragment-Based and Structure-Guided Library Design Requiring Defined Exit Vectors

For fragment-based drug discovery programs, procurement of the 1-substituted piperidin-2-one hydrochloride is essential. The exit vector of the piperidine secondary amine at the 4-position provides a trajectory orthogonal to the lactam plane, as supported by regioisomeric comparison data [1]. Use the hydrochloride salt directly in amide coupling or reductive amination steps without pre-neutralization, leveraging its aqueous solubility to conduct parallel library synthesis in microtiter plates. The high melting point (264–266 °C) ensures no degradation during automated solid dispensing, preserving library integrity for subsequent X-ray crystallography or cryo-EM studies.

GPCR-Targeted Lead Optimization with Bipiperidine Cores

Patents from Bayer Pharma and others describe the bipiperidin-2-one scaffold as a privileged chemotype for GPCR modulation, including GPR119 agonists and muscarinic receptor ligands [2][3]. The hydrochloride salt facilitates direct use in parallel medicinal chemistry workflows to generate focused compound libraries. The ≥95% purity specification ensures that observed biological activity can be confidently assigned to the intended compound rather than synthetic impurities, meeting the reproducibility standards required for patent filing and lead series advancement.

Biophysical Assay Cascades Requiring Aqueous Compound Stocks

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) fragment screening, the hydrochloride salt is preferred over the free base due to its direct aqueous solubility . The avoidance of DMSO stock solutions eliminates solvent-related artifacts (baseline shifts, protein denaturation) that compromise data quality in biophysical binding assays. Procurement at 97–98% purity (MolCore ISO-certified or Leyan) is recommended for these applications to minimize background signals from non-target organic impurities.

Compound Management and Long-Term Library Storage

The hydrochloride salt's high melting point (264–266 °C) and low hygroscopicity, contrasted with the free base's low melting point (58.3 °C) and cold storage requirement (−4 °C to −20 °C) , make it the superior form for inclusion in corporate compound collections. Room-temperature storage reduces energy costs and eliminates freeze–thaw cycle degradation. The lower GHS hazard classification ('Warning') versus the free base (H319) further streamlines regulatory compliance for large-scale compound management facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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